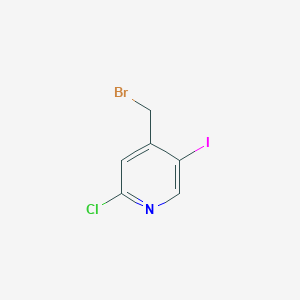

4-Bromomethyl-2-chloro-5-iodo-pyridine

描述

属性

分子式 |

C6H4BrClIN |

|---|---|

分子量 |

332.36 g/mol |

IUPAC 名称 |

4-(bromomethyl)-2-chloro-5-iodopyridine |

InChI |

InChI=1S/C6H4BrClIN/c7-2-4-1-6(8)10-3-5(4)9/h1,3H,2H2 |

InChI 键 |

CBIVUVDDEQAMSA-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CN=C1Cl)I)CBr |

产品来源 |

United States |

Synthetic Methodologies and Precursor Development for 4 Bromomethyl 2 Chloro 5 Iodo Pyridine

Retrosynthetic Analysis and Key Disconnections for 4-Bromomethyl-2-chloro-5-iodo-pyridine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the functional groups attached to the pyridine (B92270) core.

The most evident disconnection is the carbon-bromine bond of the bromomethyl group at the C4 position. This suggests a late-stage side-chain bromination of a methyl group, a common transformation in heterocyclic chemistry. This leads to the key precursor, 2-chloro-5-iodo-4-methylpyridine .

Further disconnection of the pyridine ring's halogen substituents is then considered. The carbon-iodine and carbon-chlorine bonds at the C5 and C2 positions, respectively, can be disconnected to reveal a simpler 4-methylpyridine (4-picoline) derivative. The sequence of introducing these halogens is critical to ensure correct regiochemistry, dictated by the directing effects of the existing substituents on the pyridine ring.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Key Disconnection 1 (C4-Br bond): This disconnection points to a precursor suitable for selective side-chain halogenation, such as 2-chloro-5-iodo-4-methylpyridine . This step is typically achieved via a radical bromination reaction.

Key Disconnection 2 (C5-I and C2-Cl bonds): The synthesis of the trisubstituted pyridine precursor can be approached by sequential halogenation of a simpler pyridine derivative. The synthesis could start from a commercially available material like 2-chloro-4-methylpyridine or 2-amino-4-methylpyridine, followed by sequential iodination and chlorination (or vice versa), potentially involving functional group interconversions.

This analysis establishes a strategic path for the synthesis, focusing first on the construction of the halogenated pyridine core, followed by the functionalization of the methyl side chain.

Synthesis of Halogenated Pyridine Precursors

Regioselective Halogenation Strategies

Achieving the desired 2,5-dihalogenation pattern on a 4-methylpyridine scaffold necessitates the use of regioselective halogenation methods. Direct halogenation of pyridine is often difficult, requiring harsh conditions and frequently resulting in mixtures of isomers. nih.govnih.gov

Several strategies can be employed to control the regioselectivity:

Directed Ortho-Metalation: This technique involves deprotonation at a specific position directed by a functional group, followed by quenching with an electrophilic halogen source. While effective, it often requires strongly basic reagents and low temperatures.

Halogenation of Pyridine N-oxides: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the C2 and C4 positions. This method provides a practical route to 2-halo-substituted pyridines under mild conditions. acs.org Subsequent removal of the N-oxide group restores the pyridine ring.

Ring-Opening/Ring-Closing Strategies: A modern approach involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates. These intermediates, which behave like a series of polarized alkenes, can undergo highly regioselective halogenation at the position corresponding to C3 of the original pyridine ring. nih.govchemrxiv.org

Sandmeyer-type Reactions: Starting from an aminopyridine, a diazonium salt can be generated and subsequently displaced with a halide. For instance, starting with a 2-amino-5-bromo-4-methylpyridine, diazotization followed by reaction with cuprous chloride could install the chloro group at the C2 position. Similarly, an amino group can be converted to an iodo group. A method for synthesizing 2-chloro-4-iodo-5-methylpyridine involves the 4-nitration of 2-chloro-5-methylpyridine, followed by reduction, diazotization, and iodination. google.com

A potential synthetic route to the precursor could involve starting with 2-amino-4-methylpyridine. The amino group can direct electrophilic bromination or iodination to the C5 position. Following halogenation, the amino group at C2 can be converted to a chloro group via a diazotization reaction.

| Halogenation Strategy | Typical Reagents | Position Selectivity | Reference |

| Electrophilic Aromatic Substitution | Elemental Halides, Lewis/Brønsted Acids | C3/C5 (often requires harsh conditions) | nih.gov |

| Halogenation of N-Oxides | POCl₃, POBr₃ | C2/C4 | acs.org |

| Zincke Imine Intermediates | N-Activation, Halogen Source (e.g., NBS, I₂) | C3 | nih.govchemrxiv.org |

| Diazotization of Aminopyridines | NaNO₂, HCl, CuCl/KI | Position of the original amino group | google.comgoogle.com |

Functional Group Interconversions for Pyridine Ring Derivatization

Functional group interconversions (FGIs) are essential for elaborating the pyridine scaffold. Once an initial substitution pattern is established, FGIs allow for the introduction of the required halogens in a controlled manner.

A common sequence involves:

Nitration: Introduction of a nitro group, which can act as a directing group and can later be converted to other functionalities.

Reduction: Conversion of a nitro group to an amino group using reducing agents like iron powder in acetic acid. google.com

Diazotization and Substitution: The transformation of the amino group into a diazonium salt, which is an excellent leaving group and can be displaced by various nucleophiles, including halides (Cl⁻, I⁻). For example, the synthesis of 5-Bromo-2,4-dichloropyridine can be achieved by brominating 2-amino-4-chloropyridine, followed by diazotization to replace the amino group with a second chloro group. google.com

Halogen exchange reactions, though less common on electron-deficient rings unless activated, can also be a viable strategy under specific conditions, such as copper catalysis. The synthesis of halogen-rich pyridines often relies on a sequence of metalation and trapping with electrophiles or diazotization of amino precursors. nih.govresearchgate.net

Bromomethylation Approaches for Pyridine Rings

The final key transformation in the synthesis of this compound is the selective bromination of the methyl group at the C4 position of the 2-chloro-5-iodo-4-methylpyridine precursor.

Radical Bromination Techniques

The most common and effective method for converting a methyl group attached to an aromatic ring into a bromomethyl group is free-radical bromination. This reaction, often called Wohl-Ziegler bromination, typically utilizes N-Bromosuccinimide (NBS) as the bromine source. daneshyari.com

The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate initial radicals. google.com These radicals then abstract a bromine atom from NBS to form a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group on the pyridine ring, forming a stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the bromomethylated product and a new succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the side-chain methyl group over the aromatic ring is high because the benzylic radical intermediate is resonance-stabilized. pearson.com However, care must be taken to avoid over-bromination, which can lead to the formation of dibromomethyl derivatives. sci-hub.se Reaction conditions, such as the solvent and the stoichiometry of NBS, must be carefully controlled. google.comsci-hub.se

| Reagent System | Initiator | Typical Solvent | Key Features |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄), Benzene (B151609) | Standard method for allylic/benzylic bromination. daneshyari.comsci-hub.se |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Radical Initiator | Inert Solvent | Alternative brominating agent. google.com |

| Bromine (Br₂) | UV Light | Non-polar solvent | Less selective, can lead to ring bromination. |

Side-Chain Functionalization via Selective Halogenation

Selective halogenation of the side chain is paramount. While radical bromination with NBS is highly selective for the benzylic position, other halogenation reactions can be less predictable. For instance, chlorination of methylpyridines can result in product mixtures unless specific conditions are used. youtube.com

An alternative, though more lengthy, approach to the bromomethyl group involves a two-step process:

Oxidation of the methyl group to a hydroxymethyl group (-CH₂OH).

Conversion of the resulting alcohol to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of the final bromination step is critical for maximizing the yield and purity of this compound. The Wohl-Ziegler reaction is influenced by several key parameters, including the choice of solvent, the nature and concentration of the radical initiator, and the stoichiometry of the reagents mychemblog.com.

Solvent Selection: Traditionally, this reaction is performed in non-polar solvents, with carbon tetrachloride (CCl₄) being a common choice due to its inertness under radical conditions wikipedia.orgorganic-chemistry.org. However, due to its toxicity and environmental impact, alternative solvents are now preferred wikipedia.orgmasterorganicchemistry.com. Studies on analogous benzylic brominations have shown that solvents such as 1,2-dichlorobenzene can offer superior performance in terms of reaction time and yield compared to CCl₄ . Acetonitrile has also been identified as a suitable and more environmentally benign alternative organic-chemistry.org.

Radical Initiators: The reaction requires an initiator to generate the initial bromine radical. Common initiators include 2,2'-azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO) mychemblog.com. The concentration of the initiator is a crucial parameter to optimize; studies have shown that yields increase with the amount of AIBN up to a certain point (e.g., 0.04 equivalents), after which no significant improvement is observed .

Reagent Stoichiometry: The molar ratio of N-Bromosuccinimide (NBS) to the substrate (2-chloro-4-iodo-5-methylpyridine) must be carefully controlled. Using a slight excess of NBS (e.g., 1.25 to 2.0 equivalents) can drive the reaction to completion, but a large excess may lead to the formation of undesired di-brominated byproducts .

The following interactive table summarizes the key parameters and their effects on the benzylic bromination reaction, based on findings from related studies.

| Parameter | Traditional Conditions | Optimized/Alternative Conditions | Effect on Yield and Selectivity |

| Solvent | Carbon Tetrachloride (CCl₄) | 1,2-Dichlorobenzene, Acetonitrile, Trifluorotoluene | Improved yields and shorter reaction times; reduced toxicity and environmental impact. wikipedia.orgmasterorganicchemistry.com |

| Initiator | AIBN or Benzoyl Peroxide (BPO) | AIBN (optimized concentration), Light (hν) | Optimized initiator concentration (e.g., 0.04 eq) maximizes yield; light initiation avoids chemical initiators. |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | DBDMH can increase reaction rates in certain systems. nih.gov |

| Temperature | Reflux (e.g., ~77°C in CCl₄) | 60°C to Reflux, depending on solvent | Must be sufficient to decompose the initiator but controlled to prevent side reactions. |

| NBS Stoichiometry | 1.1 - 1.5 equivalents | 1.25 - 2.0 equivalents | Sufficient NBS is needed for full conversion, but excess can lead to di-bromination. |

Novel Synthetic Routes and Green Chemistry Principles in the Production of the Chemical Compound

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient processes, moving away from hazardous reagents and conditions. These "green chemistry" principles are highly applicable to the synthesis of this compound.

Photochemical Bromination: A significant advancement is the use of light to initiate the radical bromination reaction bohrium.comacs.org. Visible light, often from simple LED lamps, can provide the energy for the homolytic cleavage of the bromine source, thus eliminating the need for chemical radical initiators like AIBN or BPO bohrium.comresearchgate.netresearchgate.net. This photochemical approach is not only cheaper and safer but can also lead to cleaner reactions with faster reaction times bohrium.comacs.org.

Green Solvents: The replacement of hazardous solvents is a core principle of green chemistry. For benzylic brominations, acetonitrile and diethyl carbonate have emerged as effective and more environmentally friendly alternatives to chlorinated solvents like carbon tetrachloride researchgate.netresearchgate.net. Research has demonstrated that reactions in these solvents can achieve comparable or even better yields researchgate.netresearchgate.net.

Continuous Flow Synthesis: The application of continuous flow technology offers substantial improvements in safety, efficiency, and scalability for chemical synthesis nih.govuc.ptspringernature.com. Photochemical reactions are particularly well-suited for flow reactors, which allow for uniform light penetration, precise temperature control, and rapid reaction times rsc.orgresearchgate.net. A continuous flow process for the benzylic bromination step would involve pumping the precursor, NBS, and solvent through an irradiated tube reactor newera-spectro.com. This method minimizes the volume of hazardous materials at any given time, reduces waste, and can achieve exceptionally high throughput rsc.orgscitube.io. The integration of in-line analysis tools can further facilitate process optimization and control nih.gov.

The table below compares traditional and novel green approaches for the proposed benzylic bromination.

| Feature | Traditional Wohl-Ziegler | Novel Green Approaches | Advantages of Green Approach |

| Initiation | Chemical Initiators (AIBN, BPO) | Visible Light / UV-LEDs | Eliminates potentially hazardous initiators, reduces cost, improves safety. bohrium.comacs.org |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Diethyl Carbonate, Solvent-free | Reduces toxicity and environmental impact; avoids ozone-depleting substances. researchgate.netresearchgate.netrsc.org |

| Reaction Setup | Batch Reactor | Continuous Flow Reactor | Enhanced safety, better process control, high scalability and throughput, reduced waste. nih.govrsc.orgnewera-spectro.com |

| Reaction Time | Hours | Minutes to Seconds (in flow) | Significant process intensification and increased productivity. researchgate.netrsc.org |

| Waste | Significant solvent and reagent waste | Minimized waste streams, potential for reagent recycling | Improved process mass intensity (PMI) and sustainability. rsc.org |

Reactivity and Mechanistic Studies of 4 Bromomethyl 2 Chloro 5 Iodo Pyridine

Cross-Coupling Chemistry Involving Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring of 4-bromomethyl-2-chloro-5-iodo-pyridine is decorated with two distinct halogen atoms, C5-I and C2-Cl, which exhibit differential reactivity in metal-catalyzed cross-coupling reactions. This disparity allows for highly regioselective and sequential functionalization of the pyridine core. The generally accepted order of reactivity for aryl halides in such transformations is C–I > C–Br > C–Cl. researchgate.netlibretexts.org This hierarchy is fundamental to predicting the outcome of cross-coupling reactions on this substrate.

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions proceed with high selectivity at the most reactive C-I bond.

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron reagent. Due to the differential reactivity of the halogens, the Suzuki-Miyaura coupling occurs exclusively at the C5-iodo position, leaving the C2-chloro and C4-bromomethyl groups intact under carefully controlled conditions. dntb.gov.ua

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Consistent with the established reactivity trend, the reaction will selectively occur at the C5-iodo position.

Sonogashira Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalyst system. libretexts.orgwikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly chemoselective for the C-I bond, enabling the introduction of an alkynyl moiety at the C5 position. nih.gov

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples aryl halides with amines. wikipedia.orgorganic-chemistry.org The reactivity order for halopyridines is again I > Br > Cl, allowing for selective amination at the C5-iodo position. researchgate.net Studies on 2-chloro-5-iodopyridine (B1352245) have demonstrated that amination can be directed exclusively to the iodo-substituted carbon. lookchem.com

| Reaction Name | Coupling Partner | Bond Formed | Selective Position of Reactivity | Typical Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl) | C5-Iodo | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

| Heck | Alkene | C-C (Vinyl) | C5-Iodo | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | C5-Iodo | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | C5-Iodo | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base |

While palladium catalysts are generally ineffective for activating the robust C-Cl bond on an electron-deficient pyridine ring, nickel-based catalysts have emerged as a powerful alternative. nih.govnih.gov Nickel catalysis is particularly effective for cross-electrophile coupling and can activate unreactive aryl chlorides. nih.govresearchgate.netacs.org This complementary reactivity allows for a powerful orthogonal synthetic strategy:

Step 1 (Pd-catalyzed): Selective functionalization at the C5-iodo position using a standard palladium-catalyzed cross-coupling reaction.

Step 2 (Ni-catalyzed): Subsequent functionalization of the remaining C2-chloro position using a nickel catalyst.

This sequential approach enables the precise and controlled introduction of two different functional groups onto the pyridine ring. Nickel catalysts, often in combination with specialized ligands like bathophenanthroline (B157979) or PyBCamCN, can couple 2-chloropyridines with a variety of partners, including alkyl halides and organozinc reagents. nih.govnih.gov

| Reaction Type | Coupling Partner | Position of Reactivity | Typical Catalyst/Conditions |

|---|---|---|---|

| Cross-Electrophile Coupling | Alkyl Bromide | C2-Chloro | NiBr₂ / Bathophenanthroline / Mn⁰ reductant |

| Cross-Electrophile Coupling | Alkyl Chloride | C2-Chloro | NiI₂ / PyBCamCN / Zn⁰ reductant / LiCl |

| Kumada Coupling | Grignard Reagent (R-MgBr) | C2-Chloro | NiCl₂(dppp) |

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent one of the oldest methods for forming C-O, C-N, and C-S bonds with aryl halides. organic-chemistry.orgmdpi.com While traditional Ullmann conditions are often harsh, modern protocols utilizing ligands allow these reactions to proceed under milder conditions. amazonaws.com The reactivity of aryl halides in copper-catalyzed couplings generally follows the same trend as palladium-catalyzed reactions: C-I > C-Br > C-Cl. mdpi.comnih.gov

Therefore, in reactions involving this compound, copper-mediated coupling with nucleophiles such as alcohols (to form ethers) or amines would occur selectively at the C5-iodo position. The C2-chloro group would remain unreactive under typical copper-catalyzed conditions that are selective for aryl iodides.

| Reaction Type | Nucleophile | Bond Formed | Selective Position of Reactivity | Typical Catalyst/Conditions |

|---|---|---|---|---|

| Ullmann Ether Synthesis | Alcohol/Phenol (R-OH) | C-O | C5-Iodo | CuI / Ligand (e.g., Phenanthroline) / Base |

| Goldberg Amination | Amine (R₂NH) | C-N | C5-Iodo | CuI / Ligand (e.g., Ethylene Glycol) / Base |

| Ullmann Thioether Synthesis | Thiol (R-SH) | C-S | C5-Iodo | CuI / Base (e.g., K₂CO₃) |

Selectivity Studies for Multiple Halogen Reactivity (Chloro vs. Iodo)

The presence of three distinct carbon-halogen bonds in this compound necessitates a detailed understanding of their relative reactivities to achieve selective functionalization. In transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange processes, the reactivity of halopyridines is largely governed by the carbon-halogen bond dissociation energy and the polarizability of the halogen. The established trend for reactivity is C-I > C-Br > C-Cl.

For this compound, this hierarchy dictates that the C-I bond at the C-5 position is the most labile and, therefore, the most likely site for initial reaction. This allows for selective functionalization at this position while leaving the chloro and bromomethyl groups intact. The C-Cl bond at the C-2 position is the most robust of the halogens attached to the pyridine ring and would require more forcing conditions to react. The reactivity of the bromomethyl group is distinct from the aryl halides and is discussed in a later section.

This differential reactivity is crucial for designing stepwise synthetic strategies to build complex molecules. For instance, a Suzuki or Stille coupling could be performed selectively at the C-5 position, followed by a subsequent reaction at one of the other halogenated sites under different catalytic conditions.

Table 1: Predicted Reactivity of Halogen Sites in this compound

| Position | Halogen | Bond Type | Relative Reactivity | Potential Reactions |

|---|---|---|---|---|

| C-5 | Iodo | Aryl C-I | Highest | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, Metal-Halogen Exchange |

| C-4 | Bromo | Benzylic C-Br | High | Nucleophilic Substitution, Radical Reactions |

| C-2 | Chloro | Aryl C-Cl | Lowest | Nucleophilic Aromatic Substitution (under harsh conditions), Cross-coupling (with specific catalysts) |

Electrophilic Aromatic Substitution Reactions on the Pyridine Core of the Chemical Compound

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS). quimicaorganica.org The reactivity of this compound in EAS reactions is further diminished by the presence of three strongly electron-withdrawing substituents: the chloro, iodo, and bromomethyl groups.

These deactivating groups reduce the electron density of the pyridine ring, making an attack by an electrophile very difficult. If an EAS reaction were to occur, it would be expected at the least deactivated positions, which are C-3 and C-6. However, the steric hindrance from the adjacent substituents would also play a significant role in directing any potential substitution. Reactions such as nitration or halogenation, if they proceed at all, would require extremely harsh conditions, and yields would likely be low. quimicaorganica.orgnih.gov The high degree of deactivation makes EAS a challenging and less common method for the further functionalization of this particular molecule.

Radical Reactions and Homolytic Cleavage of C-Br and C-I Bonds

The this compound molecule possesses two primary sites for radical reactions: the bromomethyl group and the carbon-iodine bond. The C-Br bond in the bromomethyl group is a benzylic-type halide, and its homolytic cleavage is facilitated by the formation of a resonance-stabilized pyridylmethyl radical. This makes the bromomethyl group susceptible to radical-initiated reactions, such as those involving radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The carbon-halogen bonds on the pyridine ring also have the potential for homolytic cleavage, with the bond dissociation energy (BDE) following the trend C-Cl > C-Br > C-I. The C-I bond is the weakest, and its homolytic cleavage can be induced under photochemical or specific radical conditions to generate a pyridyl radical at the C-5 position.

Table 2: Estimated Bond Dissociation Energies (BDEs) for C-X Bonds in this compound

| Bond | Bond Type | Estimated BDE (kcal/mol) | Susceptibility to Homolytic Cleavage |

|---|---|---|---|

| C-Br | Benzylic | ~55-65 | High |

| C-I | Aryl | ~65-75 | Moderate |

| C-Cl | Aryl | ~80-90 | Low |

Note: These are estimated values for similar bond types and may vary for the specific molecule.

Functionalization of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It can react with electrophiles, such as alkyl halides or strong acids, to form pyridinium (B92312) salts. However, the presence of multiple electron-withdrawing groups on the pyridine ring in this compound significantly reduces the electron density on the nitrogen atom. This inductive effect diminishes its nucleophilicity and basicity compared to unsubstituted pyridine.

Despite this deactivation, functionalization of the pyridine nitrogen is still possible with sufficiently reactive electrophiles. For example, reaction with strong alkylating agents like methyl trifluoromethanesulfonate (B1224126) or trialkyloxonium salts could lead to the formation of the corresponding N-alkylpyridinium salt. Another common reaction is the oxidation of the nitrogen to form a pyridine N-oxide, typically using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to certain substitution reactions.

Tandem Reactions and Cascade Processes Utilizing the Multifunctional Nature of this compound

The unique arrangement of multiple reactive sites in this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov These processes are highly efficient in building molecular complexity from a relatively simple starting material. rhhz.netnih.gov

A hypothetical tandem reaction could be initiated by a selective cross-coupling at the most reactive C-I bond. The newly introduced substituent could then participate in an intramolecular reaction with the bromomethyl group, leading to the formation of a new ring system. For instance, if a nucleophile is introduced at the C-5 position, it could subsequently displace the bromide from the bromomethyl group to form a fused heterocyclic system.

Alternatively, a cascade reaction could be designed to functionalize multiple positions in a controlled sequence. For example, an initial metal-halogen exchange at the C-5 position could be followed by trapping with an electrophile. A change in reaction conditions could then trigger a second reaction at the bromomethyl group, followed by a final transformation at the C-2 chloro position. The ability to orchestrate such complex transformations highlights the synthetic utility of this compound as a versatile building block. researchgate.netdipc.org

Theoretical and Computational Investigations of 4 Bromomethyl 2 Chloro 5 Iodo Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of 4-Bromomethyl-2-chloro-5-iodo-pyridine. These computational methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies on Ground State Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized ground state geometry and energy. researcher.lifeijesit.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The substituents on the pyridine (B92270) ring, namely the bromomethyl, chloro, and iodo groups, significantly influence the geometry due to steric and electronic effects.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C2-Cl Bond Length (Å) | 1.74 |

| C5-I Bond Length (Å) | 2.09 |

| C4-C(H2Br) Bond Length (Å) | 1.52 |

| C-Br Bond Length (Å) | 1.95 |

| C-N-C Angle (°) | 117.5 |

Note: These are hypothetical values based on typical DFT calculations for similar halogenated pyridines.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ias.ac.inwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ijesit.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the iodine atom, while the LUMO is likely distributed over the pyridine ring and the antibonding orbitals associated with the C-Br and C-Cl bonds. wuxibiology.comresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are hypothetical values based on trends observed in substituted pyridines.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov For this compound, the MEP surface would show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the bromomethyl group and the carbon atoms bonded to the electronegative halogen atoms, indicating potential sites for nucleophilic attack. researchgate.net

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational studies are instrumental in predicting the mechanisms of reactions involving this compound and calculating the associated energy barriers. rsc.orgsmu.edu For instance, in nucleophilic substitution reactions at the bromomethyl group, DFT calculations can be used to model the transition state and determine the activation energy. researchgate.net The presence of multiple halogen substituents introduces various possible reaction pathways, and computational analysis helps in identifying the most favorable one. The electron-withdrawing nature of the chloro and iodo groups on the pyridine ring can influence the reactivity of the bromomethyl group. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of compounds like this compound. DFT methods can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C). acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts, which can then be compared with experimental data to confirm the structure. rsc.orgnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 152.1 |

| C3 | 128.5 |

| C4 | 145.3 |

| C5 | 95.8 |

| C6 | 150.4 |

| CH₂Br | 30.2 |

Note: These are hypothetical values based on computational predictions for similar compounds.

Solvation Effects and Explicit Solvent Models in Computational Simulations

The chemical behavior, reactivity, and stability of this compound in solution are profoundly influenced by its interactions with solvent molecules. Computational chemistry offers powerful tools to investigate these solvation effects at a molecular level. Among the various approaches, explicit solvent models provide a detailed and physically intuitive picture of the solvent environment around the solute molecule. wikipedia.orgfiveable.me

In an explicit solvent model, individual solvent molecules are included in the computational simulation, allowing for a direct representation of solute-solvent interactions. fiveable.mefiveable.me This is particularly important for understanding phenomena such as hydrogen bonding, local solvent ordering, and the dynamics of the solvation shell, which are often averaged out in implicit solvent models. wikipedia.orgfiveable.me For a molecule like this compound, with its polar pyridine ring and multiple halogen substituents, specific interactions with polar solvent molecules can significantly impact its conformational preferences and electronic properties.

Computational simulations employing explicit solvent models, such as Molecular Dynamics (MD) or Monte Carlo (MC) simulations, can provide deep insights into the solvation structure. wikipedia.orgfiveable.me These methods treat the solvent molecules as distinct entities, allowing for the study of the primary and secondary solvation shells around the solute. fiveable.me The primary solvation shell consists of solvent molecules in direct contact with the this compound molecule, while the secondary shell comprises the next layer of solvent molecules.

The arrangement of solvent molecules around the solute can be characterized by radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in an aqueous solution, the RDFs would likely reveal a high probability of finding water molecules in close proximity to the nitrogen atom of the pyridine ring, due to the potential for hydrogen bonding.

The dynamic nature of solvation, including the constant exchange of solvent molecules between the solvation shells and the bulk solvent, can also be studied. fiveable.me The timescales of these motions, typically ranging from femtoseconds to picoseconds, are crucial for understanding reaction kinetics in solution. fiveable.me

To achieve a high level of accuracy, especially for studying chemical reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. fiveable.me In a QM/MM simulation of this compound, the solute molecule would be treated with a high-level quantum mechanical method, while the surrounding solvent molecules would be described by a more computationally efficient molecular mechanics force field. fiveable.me This approach provides a balance between accuracy and computational cost, enabling the study of electronic effects within the solute that are influenced by the explicit solvent environment.

Hypothetical data from a computational study could illustrate the impact of different solvents on the properties of this compound. For instance, the calculated dipole moment and solvation free energy would be expected to vary with the polarity of the solvent.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | 2.15 | 0.0 |

| Toluene | 2.4 | 2.87 | -4.5 |

| Tetrahydrofuran | 7.5 | 3.54 | -8.2 |

| Ethanol | 24.5 | 4.12 | -12.7 |

| Water | 80.1 | 4.68 | -15.9 |

Furthermore, explicit solvent models can be used to analyze specific solute-solvent interactions, such as the strength of hydrogen bonds. The Bader theory of atoms in molecules can be applied to quantify the strength of these interactions based on the electron density at the bond critical points. nih.gov

| Parameter | Value |

|---|---|

| Average N···H-O Distance (Å) | 1.95 |

| Average N-H-O Angle (degrees) | 172.5 |

| Electron Density at Bond Critical Point (a.u.) | 0.025 |

| Laplacian of Electron Density (a.u.) | 0.089 |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromomethyl 2 Chloro 5 Iodo Pyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Bromomethyl-2-chloro-5-iodo-pyridine, with a molecular formula of C₆H₄BrClIN, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The expected isotopic pattern in the mass spectrum would be complex due to the presence of multiple halogen atoms (Br, Cl, and I), each with distinct isotopic abundances. Chlorine has two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), while bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Iodine is monoisotopic (¹²⁷I). This would result in a characteristic cluster of peaks in the mass spectrum, and the precise mass and relative intensities of these peaks would serve as a definitive confirmation of the compound's molecular formula.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Isotope Combination | Calculated m/z |

| C₆H₄⁷⁹Br³⁵Cl¹²⁷IN | Most Abundant | 332.8416 |

| C₆H₄⁸¹Br³⁵Cl¹²⁷IN | 334.8395 | |

| C₆H₄⁷⁹Br³⁷Cl¹²⁷IN | 334.8386 | |

| C₆H₄⁸¹Br³⁷Cl¹²⁷IN | 336.8366 |

Note: The table presents the calculated monoisotopic masses for the most significant isotopic contributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, and one signal in the aliphatic region for the bromomethyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and iodo substituents and the nitrogen atom in the pyridine ring.

The ¹³C NMR spectrum is expected to show six distinct signals, five for the pyridine ring carbons and one for the bromomethyl carbon. The chemical shifts of the ring carbons are significantly affected by the attached halogens and the nitrogen atom.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 7.8 - 8.2 | s | - |

| H-6 | ~ 8.3 - 8.7 | s | - |

| -CH₂Br | ~ 4.5 - 4.8 | s | - |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 150 - 155 |

| C-3 | ~ 125 - 130 |

| C-4 | ~ 145 - 150 |

| C-5 | ~ 90 - 95 |

| C-6 | ~ 150 - 155 |

| -CH₂Br | ~ 30 - 35 |

Note: These are estimated values based on the analysis of related substituted pyridines. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal scalar couplings between protons. In this molecule, no significant COSY correlations are expected as the aromatic protons are not adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between the aromatic protons and the quaternary carbons, as well as the bromomethyl protons and the C-3, C-4, and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, a NOESY spectrum could potentially show a correlation between the bromomethyl protons and the proton at the 3-position of the pyridine ring, providing further confirmation of the structure.

Heteronuclear NMR (e.g., ¹⁵N NMR if relevant for Pyridine Ring Analysis)

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly sensitive to the nature and position of substituents. For this compound, the electron-withdrawing halogen substituents are expected to deshield the nitrogen atom, resulting in a downfield chemical shift compared to unsubstituted pyridine. The predicted ¹⁵N chemical shift would likely fall in the range of -50 to -100 ppm relative to nitromethane.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations. The C-Br, C-Cl, and C-I stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also show characteristic bands for the pyridine ring vibrations. Aromatic ring stretching modes are typically strong in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 700 - 900 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

| C-I Stretch | ~500 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on the structures of similar substituted pyridine derivatives, it is anticipated that the pyridine ring would be essentially planar. The analysis would also reveal details about crystal packing and any non-covalent interactions, such as halogen bonding, which are common in molecules containing heavy halogens like iodine and bromine. The crystal structure of a related compound, 2-chloro-5-(chloromethyl)pyridine, has been reported to be almost planar, with molecules forming dimers through intermolecular C-H···N hydrogen bonds. A similar arrangement could be possible for the title compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chemical bonds and functional groups.

For pyridine and its derivatives, the UV-Visible absorption spectra are typically characterized by two main types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally observed as intense absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the one associated with the nitrogen atom's lone pair in the pyridine ring, to an antibonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring. In the case of this compound, the presence of multiple halogen substituents (chloro and iodo) and a bromomethyl group is expected to significantly influence its electronic spectrum.

Detailed Research Findings:

While specific experimental UV-Visible spectroscopic data for this compound is not extensively available in the public domain, the electronic transitions can be understood by examining related substituted pyridines. The substituents—chloro, iodo, and bromomethyl—can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax) and alter the molar absorptivity (ε).

The halogen atoms (chlorine and iodine) possess lone pairs of electrons that can participate in resonance with the pyridine ring's π-system (a +R effect) and also exert an electron-withdrawing inductive effect (-I effect). The interplay of these effects modifies the energy levels of the π and π* orbitals. Generally, the resonance effect of halogens tends to cause a bathochromic shift of the π → π* transition. The iodine atom, being larger and more polarizable than chlorine, is expected to have a more pronounced effect on the spectrum.

The bromomethyl group (-CH2Br) primarily acts as an electron-withdrawing group due to the inductive effect of the bromine atom. This can influence the energy of the n → π* transition. The lone pair on the nitrogen atom is stabilized by the inductive effect, which increases the energy required for the n → π* transition, potentially leading to a hypsochromic shift for this band.

For comparison, studies on other halopyridines provide insight into these effects. For instance, 2-fluoro-5-iodopyridine (B1304895) in methanol (B129727) exhibits two main absorption bands at 317 nm and 448 nm. worktribe.com This demonstrates that di-substituted halopyridines can have distinct absorption profiles extending into the visible region.

The solvent in which the spectrum is recorded can also play a crucial role. Polar solvents can interact with the lone pair of the nitrogen atom, leading to shifts in the n → π* transition. This solvatochromic effect is a useful tool for identifying and characterizing different electronic transitions.

Interactive Data Table of UV-Visible Absorption Data for Substituted Pyridines

To illustrate the effect of substitution on the electronic spectra of pyridines, the following table presents available data for related compounds. Due to the lack of specific data for this compound, this table serves as a comparative reference.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

| 2-Fluoro-5-iodopyridine | Methanol | 317 | Not Reported | - | worktribe.com |

| 2-Fluoro-5-iodopyridine | Methanol | 448 | Not Reported | - | worktribe.com |

Applications of 4 Bromomethyl 2 Chloro 5 Iodo Pyridine As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The distinct reactivity of the different substituents on the 4-bromomethyl-2-chloro-5-iodo-pyridine ring makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. The bromo, chloro, and iodo moieties each offer opportunities for selective chemical transformations, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. evitachem.com

The strategic placement of reactive functional groups on the this compound scaffold allows for its use in the construction of fused pyridine (B92270) ring systems. These fused heterocycles are prevalent in many biologically active molecules and functional materials. The bromomethyl group can readily react with nucleophiles, such as amines and thiols, to initiate cyclization reactions, leading to the formation of new rings fused to the pyridine core.

For instance, the reaction of this compound with a binucleophilic reagent can lead to the formation of a bicyclic or tricyclic heterocyclic system. The general strategy involves an initial nucleophilic attack on the bromomethyl group, followed by a subsequent intramolecular reaction involving one of the halogen atoms on the pyridine ring to complete the cyclization. The choice of reaction conditions and the nature of the nucleophile can direct the regioselectivity of the cyclization.

While specific examples detailing the use of this compound in the synthesis of fused ring systems are not extensively documented in publicly available literature, the reactivity of analogous compounds suggests its potential in constructing a variety of fused heterocycles, such as imidazopyridines, pyrrolopyridines, and thienopyridines.

Beyond the construction of fused ring systems, this compound can be incorporated into a wide range of diverse organic scaffolds. The three different halogen atoms provide orthogonal reactivity, allowing for sequential and site-selective modifications.

The iodo group is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring. The chloro group, being less reactive, can be targeted for nucleophilic aromatic substitution under more forcing conditions or can participate in other cross-coupling reactions. The bromomethyl group serves as a versatile handle for introducing the pyridine moiety onto other molecules through nucleophilic substitution reactions.

This multi-faceted reactivity allows for the systematic and controlled elaboration of molecular complexity, making this compound a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with desired properties.

Precursor for the Development of Agrochemicals and Specialty Chemicals

Pyridine-based compounds are a significant class of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of new agrochemical candidates. The halogen atoms can enhance the biological activity and metabolic stability of the final products.

The general approach to developing new agrochemicals from this precursor would involve the systematic modification of its functional groups to explore the structure-activity relationships. For example, the bromomethyl group can be converted to other functionalities, such as ethers, amines, or esters. The iodo and chloro groups can be replaced with various substituents through cross-coupling or nucleophilic substitution reactions to modulate the compound's biological activity and physical properties.

While specific, commercialized agrochemicals derived directly from this compound are not publicly disclosed, the versatility of this building block suggests its potential in the discovery and development of novel crop protection agents.

In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of dyes, pigments, and other functional organic materials where a highly substituted pyridine core is desired.

Utilization in Ligand Design for Catalysis and Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis. chemscene.comresearchgate.netalfachemic.comnih.gov The nitrogen atom of the pyridine ring can coordinate to a wide range of metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound can be utilized as a precursor for the synthesis of novel ligands. The bromomethyl group can be used to link the pyridine moiety to other coordinating groups, such as other heterocycles, phosphines, or amines, to create multidentate ligands. The halogen atoms can also be modified to introduce additional donor atoms or to alter the electronic properties of the pyridine ring, thereby influencing the catalytic activity of the corresponding metal complexes.

For example, a bidentate ligand could be synthesized by reacting two equivalents of this compound with a diamine, followed by further modifications of the halogen substituents. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific design of the ligand can be tailored to achieve high activity and selectivity for a particular reaction.

Exploration in Materials Science

The unique electronic and structural features of this compound make it a candidate for exploration in materials science, particularly in the synthesis of functional polymers and materials.

The reactive functional groups of this compound allow for its incorporation into polymer chains, either as a monomer or as a functionalizing agent. For instance, it could be used in polycondensation reactions or as a monomer in controlled radical polymerization techniques after suitable modification.

Development of Optoelectronic Materials (e.g., Dyes, Fluorescent Tags)

The strategic placement of multiple halogen atoms and a reactive bromomethyl group on the pyridine ring endows this compound with significant potential as a precursor in the synthesis of novel optoelectronic materials. The electron-withdrawing nature of the chloro and iodo substituents, combined with the conjugated pyridine system, can be leveraged to tune the electronic properties and, consequently, the photophysical characteristics of resulting molecules.

Research in this area focuses on utilizing this compound as a scaffold to construct sophisticated dye molecules and fluorescent tags. The bromomethyl group serves as a convenient handle for introducing various chromophoric or fluorophoric moieties through nucleophilic substitution reactions. Furthermore, the chloro and iodo groups offer opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the extension of the π-conjugated system. This extension is a key strategy for shifting the absorption and emission wavelengths of the resulting compounds into the visible or near-infrared regions of the electromagnetic spectrum, a desirable feature for many applications in materials science and biological imaging.

While specific research detailing the synthesis and characterization of dyes and fluorescent tags directly from this compound is limited in publicly accessible literature, the principles of molecular design strongly suggest its utility. The table below outlines the potential for creating diverse optoelectronic materials by leveraging the different reactive sites of the molecule.

| Reactive Site | Potential Reaction | Resulting Structural Motif | Impact on Optoelectronic Properties |

| 4-Bromomethyl | Nucleophilic substitution with fluorescent cores (e.g., coumarins, fluoresceins) | Pyridine-linker-fluorophore | Modulation of fluorescence quantum yield and lifetime. |

| 2-Chloro | Suzuki coupling with arylboronic acids | Aryl-substituted pyridine | Extension of π-conjugation, leading to red-shifted absorption and emission. |

| 5-Iodo | Sonogashira coupling with terminal alkynes | Alkynyl-pyridine linkage | Creation of rigid, linear structures with enhanced charge transport properties. |

This table represents potential synthetic pathways and their expected outcomes based on the known reactivity of the functional groups present in this compound.

Application in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, can significantly benefit from building blocks like this compound. The presence of multiple halogen atoms (chlorine and iodine) makes this compound a prime candidate for engaging in halogen bonding interactions. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acidic region or σ-hole) and a Lewis base. The iodine atom, in particular, is an excellent halogen bond donor.

This inherent capability for directional interactions allows for the programmed self-assembly of molecules into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. By modifying the bromomethyl group with other functional units capable of participating in complementary non-covalent interactions (e.g., hydrogen bonding, π-π stacking), it is possible to create intricate and hierarchical self-assembled structures.

For instance, substitution of the bromine with a carboxylic acid or an amide group would introduce hydrogen bonding capabilities, which, in conjunction with the halogen bonding from the iodo and chloro substituents, could lead to the formation of robust and complex supramolecular polymers or networks. The precise control over the directionality of these interactions is a key advantage in the rational design of new materials with tailored properties, such as porous materials for gas storage or stimuli-responsive "smart" materials.

Detailed crystallographic studies of derivatives of this compound would be instrumental in elucidating the specific self-assembly motifs and the interplay of different non-covalent forces.

Utility in Probe Chemistry and Chemical Biology Tools (Excluding Clinical Applications)

In the realm of chemical biology, the development of specialized molecular probes is crucial for understanding complex biological processes at the molecular level. This compound serves as a versatile scaffold for the synthesis of such chemical biology tools. Its reactive bromomethyl group is particularly useful for covalently attaching the pyridine core to biomolecules of interest, such as proteins or nucleic acids, a process known as bioconjugation.

The multi-functional nature of this compound allows for the creation of multi-modal probes. For example, a fluorescent dye could be introduced at one of the halogen positions via a cross-coupling reaction, while the bromomethyl group is used to attach a targeting ligand that directs the probe to a specific cellular location or protein. This approach enables the development of highly specific imaging agents for fluorescence microscopy.

Furthermore, the iodo group can be utilized in radio-labeling with isotopes of iodine (e.g., ¹²⁵I), creating radiotracers for biochemical assays and autoradiography, which are powerful techniques in non-clinical research settings for studying receptor distribution and enzyme activity.

The table below summarizes the potential applications of this compound in the development of chemical biology tools.

| Application Area | Synthetic Strategy | Function of the Probe |

| Fluorescent Labeling | Coupling of a fluorophore at the 2- or 5-position; bioconjugation via the 4-bromomethyl group. | To visualize the localization and dynamics of biomolecules in cells. |

| Affinity-Based Probes | Attachment of a known ligand to the pyridine core. | To isolate and identify specific protein targets from complex biological mixtures. |

| Radiolabeling | Incorporation of a radioactive iodine isotope at the 5-position. | For use in in vitro binding assays and other biochemical studies. |

This table illustrates the potential for designing and synthesizing various chemical biology tools based on the versatile reactivity of this compound.

Future Perspectives and Emerging Research Directions for 4 Bromomethyl 2 Chloro 5 Iodo Pyridine

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While direct asymmetric routes to derivatives of 4-Bromomethyl-2-chloro-5-iodo-pyridine are not yet extensively reported, its structure offers significant potential for the development of such methodologies. Future research is likely to focus on leveraging the reactive sites of the molecule for enantioselective transformations.

One promising direction involves the asymmetric substitution of the benzylic bromide in the 4-bromomethyl group. This could be achieved using chiral nucleophiles or through transition-metal catalysis employing chiral ligands. Such reactions would install a stereocenter at the methylene (B1212753) bridge, leading to a variety of chiral pyridine (B92270) derivatives. The development of catalytic enantioselective domino reactions, which combine multiple steps in a single operation, could also be a fruitful area of investigation. rsc.org

Furthermore, the pyridine nitrogen atom can be targeted for the formation of chiral pyridinium (B92312) salts or N-oxides, which can then direct subsequent stereoselective reactions on the ring or its substituents. The development of organocatalytic methods, in particular, could provide efficient and metal-free pathways to enantiomerically enriched products derived from this versatile scaffold.

Table 1: Potential Asymmetric Transformations

| Reaction Type | Reagent/Catalyst System | Potential Chiral Product |

|---|---|---|

| Nucleophilic Substitution | Chiral alcohol, base | Chiral ether |

| Phase-Transfer Catalysis | Prochiral nucleophile, chiral quaternary ammonium (B1175870) salt | Enantioenriched substituted methylpyridine |

Exploration of Photoredox and Electro-Organic Transformations

Modern synthetic methods like photoredox and electro-organic chemistry offer green and efficient alternatives to traditional synthetic protocols. cardiff.ac.uk The halogenated structure of this compound makes it an excellent candidate for exploration in these fields.

In the realm of photoredox catalysis, the carbon-iodine and carbon-bromine bonds are susceptible to single-electron reduction, which could generate radical intermediates. These radicals could then participate in a variety of bond-forming reactions, such as cross-couplings, additions to alkenes, or cyclizations, under mild, light-induced conditions. This approach could unlock novel reaction pathways that are not accessible through traditional thermal methods.

Electro-organic synthesis provides another avenue for activating the molecule. The different reduction potentials of the C-I, C-Br, and C-Cl bonds could allow for the selective electrochemical functionalization of the pyridine ring. By carefully controlling the applied potential, chemists could sequentially replace the halogen atoms, offering a highly controlled method for building molecular complexity. The development of chiral electrodes could even enable asymmetric electrochemical oxidations or reductions. cardiff.ac.uk

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including active pharmaceutical ingredients. mdpi.comresearchgate.net The synthesis and functionalization of pyridine derivatives are well-suited to flow processes, which offer superior control over reaction parameters like temperature, pressure, and mixing. researchgate.netmdpi.comorganic-chemistry.org

Future research will likely involve incorporating this compound into multi-step flow sequences. uc.pt Its distinct reactive sites allow for sequential reactions in different flow reactors without the need for isolating intermediates. For example, a first reactor could perform a nucleophilic substitution on the bromomethyl group, followed by a second reactor for a Suzuki or Heck cross-coupling reaction at the iodine position. evitachem.com This approach streamlines synthesis, reduces waste, and can improve safety, especially when handling reactive intermediates. acs.org The integration of in-line purification and real-time reaction monitoring would further enhance the efficiency of these automated synthesis platforms. mdpi.com

Table 2: Illustrative Sequential Flow Synthesis Protocol

| Step | Reactor Module | Reaction Type | Potential Outcome |

|---|---|---|---|

| 1 | Packed-Bed Reactor | Nucleophilic Substitution (e.g., with an amine) | Functionalization of the bromomethyl group |

| 2 | Heated Coil Reactor | Suzuki Coupling (at C-I position) | Introduction of an aryl or heteroaryl group |

Catalyst Development Inspired by the Reactivity of the Chemical Compound

The unique electronic and steric properties of pyridine scaffolds derived from this compound can be harnessed for the development of new catalysts and ligands. By functionalizing the pyridine ring through its various reactive handles, researchers can design novel molecular structures capable of coordinating to metal centers.

For instance, substitution at the 4-position via the bromomethyl group can be used to attach the pyridine unit to a larger molecular framework or a solid support. Subsequent cross-coupling reactions at the 2-, and 5-positions can introduce phosphine, amine, or other donor groups, creating pincer-type or bidentate ligands. The electronic properties of these new ligands can be finely tuned by the choice of substituents, potentially leading to catalysts with enhanced activity, selectivity, or stability for a wide range of organic transformations.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The high degree of functionalization in this compound creates opportunities for discovering novel reactivity. The interplay between the different halogen atoms and the bromomethyl group could lead to unprecedented transformations, such as halogen dance reactions, where a halogen atom migrates to a different position on the ring under specific basic conditions. nih.gov

Furthermore, the generation of highly reactive intermediates, such as pyridynes or organometallic species, could open doors to new cycloaddition or insertion reactions. High-pressure or microwave-assisted synthesis could also be employed to explore reaction pathways that are not accessible under standard conditions, potentially leading to the formation of novel fused heterocyclic systems. nih.gov Investigating the compound's behavior under extreme conditions or in the presence of novel catalytic systems remains a fertile ground for fundamental discoveries in organic chemistry.

Advanced Functional Materials Based on Pyridine Scaffolds Derived from this compound

Pyridine-containing molecules are integral components of many advanced functional materials, including organic light-emitting diodes (OLEDs), sensors, and porous organic frameworks. wiley.com The ability to precisely control the substitution pattern of the pyridine ring using this compound as a starting material is highly valuable for materials science.

By employing cross-coupling reactions, researchers can synthesize extended π-conjugated systems with tailored electronic and photophysical properties. The pyridine nitrogen can be used to coordinate with metal ions for the creation of metal-organic frameworks (MOFs) or to act as a proton-responsive element in chemical sensors. The introduction of different functional groups can be used to tune properties such as solubility, solid-state packing, and intermolecular interactions, all of which are critical for the performance of advanced materials. The versatility of this building block could facilitate the rapid generation of libraries of new materials for screening and discovery.

常见问题

Q. What are the optimal synthetic routes for 4-Bromomethyl-2-chloro-5-iodo-pyridine, considering yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridine precursors. For bromomethylation, N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., using AIBN in CCl₄) is effective for introducing bromomethyl groups . For iodination, direct electrophilic substitution using iodine monochloride (ICl) or metal-catalyzed cross-coupling (e.g., Ullmann reaction) may be employed. A multi-step approach could include:

Chlorination at the 2-position using POCl₃.

Bromomethylation via NBS under reflux.

Iodination at the 5-position using ICl in acetic acid.

Purification via column chromatography or recrystallization (e.g., acetonitrile) is critical for high purity (>95%) .

Table 1 : Example Synthetic Conditions for Analogous Halogenated Pyridines

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Bromomethylation | NBS, AIBN, CCl₄, reflux | 85% | >98% | |

| Iodination | ICl, AcOH, 60°C | 78% | 97% |

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~4.5 ppm for -CH₂Br; δ ~150 ppm for pyridine carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrClIN⁺).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for 5-Bromo-2-chloropyrimidin-4-amine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How do the positions of halogen substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electronic and steric effects of halogens dictate reactivity. For example:

- Bromomethyl Group (-CH₂Br) : Acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with arylboronic acids).

- Chloro at C2 : Deactivates the pyridine ring, directing further substitutions to the para (C5) position.

- Iodo at C5 : Facilitates Ullmann or Buchwald-Hartwig couplings due to iodine’s superior leaving-group ability vs. bromine/chlorine .

Computational studies (DFT) suggest that electron-withdrawing halogens increase the electrophilicity of adjacent carbons, enhancing reactivity in Pd-catalyzed reactions .

Q. What computational methods are employed to predict the interaction mechanisms of halogenated pyridines with biological targets?

- Methodological Answer :

- Molecular Docking : Used to model interactions with enzymes (e.g., CYP1B1 inhibitors). Pyridine derivatives with halogen substituents show enhanced binding affinity due to hydrophobic and halogen-bonding interactions .

- DFT Calculations : Evaluate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the bromomethyl group’s electron-deficient nature increases electrophilic attack potential .

- MD Simulations : Assess stability of ligand-protein complexes over time, as demonstrated for pyridine-based agrochemicals .

Table 2 : Key Computational Parameters for Halogenated Pyridines

| Parameter | Value (Example) | Biological Relevance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | Predicts charge-transfer efficiency | |

| Halogen Bond Energy | -5.2 kcal/mol | Stabilizes enzyme-ligand complexes |

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data for halogenated pyridines?

- Methodological Answer : Discrepancies in NMR or UV/Vis data may arise from solvent effects or tautomerism. For example:

- Solvent Polarity : UV/Vis λmax shifts in polar solvents (e.g., methanol vs. hexane) due to solvatochromism .

- Tautomeric Forms : 5-substituted pyridines may exhibit keto-enol tautomerism, altering spectral profiles. Use temperature-dependent NMR to identify dominant forms .

Cross-validate findings with computational predictions (e.g., TD-DFT for UV spectra) and consult crystallographic data for ground-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。